molecular formula C7H7BrOS B8716507 4-Bromo-3,5-dimethylthiophene-2-carbaldehyde

4-Bromo-3,5-dimethylthiophene-2-carbaldehyde

Cat. No.: B8716507
M. Wt: 219.10 g/mol
InChI Key: PVYXGQWBXKVQSS-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethylthiophene-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7BrOS and its molecular weight is 219.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

4-bromo-3,5-dimethylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H7BrOS/c1-4-6(3-9)10-5(2)7(4)8/h3H,1-2H3

InChI Key

PVYXGQWBXKVQSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1Br)C)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

15.0 G. of 2,4-dibromo-3,5-dimethylthiophene was dissolved in 250 ml. of anhydrous ether and cooled to -70° C. with stirring under argon. 24 Ml. of a 2.4 M sodium of n-butyl lithium was slowly added to the solution and the mixture was warmed to -35° C. for 10 minutes, and then cooled again to -70° C. 7.3 G. of dimethylformamide was added slowly to the mixture and the reaction mixture was warmed to room temperature for 14 hours. The resulting solution was poured into ice water, stirred for 20 minutes and extracted with ethyl ether. The ether extracts were combined, washed with an aqueous solution of 5% sodium carbonate, saturated sodium chloride solution, dried with sodium sulfate, filtered and evaporated to yield 4-bromo-3,5-dimethylthiophene-2-carboxaldehyde, m.p. 44°-45° C.
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Synthesis routes and methods II

Procedure details

15.0 G. of 2,4-dibromo-3,5-dimethylthiophene was dissolved in 250 ml. of anhydrous ether and cooled to -70° C. with stirring under argon. 24 Ml. of a 2.4 M solution of n-butyl lithium was slowly added to the solution and the mixture was warmed to -35° C. for 10 minutes, and then cooled again to -70° C. 7.3 G. of dimethylformamide was added slowly to the mixture and the reaction mixture was warmed to room temperature for 14 hours. The resulting solution was poured into ice water, stirred for 20 minutes and extracted with ethyl ether. The ether extracts were combined, washed with an aqueous solution of 5% sodium carbonate, saturated sodium chloride solution, dried with sodium sulfate, filtered and evaporated to yield 4-bromo-3,5-dimethylthiophene-2-carboxaldehyde, m.p. 44°-45° C.
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